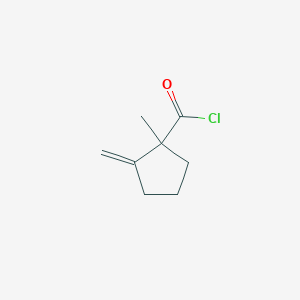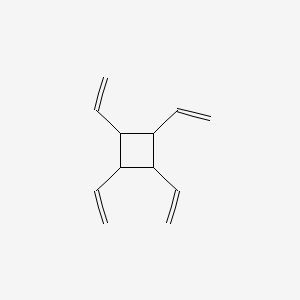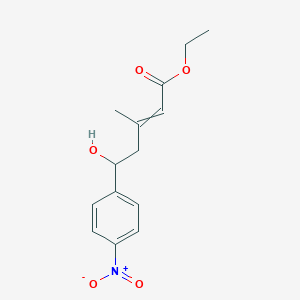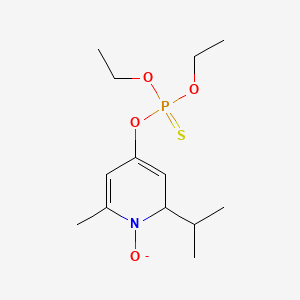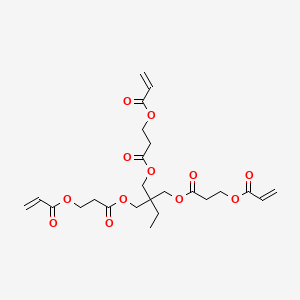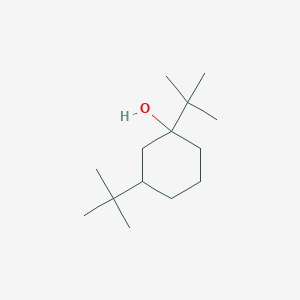
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H28O. It is a derivative of cyclohexanol, where two hydrogen atoms are replaced by tert-butyl groups at the 1 and 3 positions. This compound is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of phenol to cyclohexanol, followed by alkylation with tert-butyl chloride. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
化学反応の分析
Types of Reactions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
科学的研究の応用
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
類似化合物との比較
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-
- Cyclohexane, 1,3-bis(1,1-dimethylethyl)-
- Cyclohexanol, 2-(1,1-dimethylethyl)-
Uniqueness
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is unique due to the specific positioning of the tert-butyl groups, which significantly influences its chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
83697-11-4 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC名 |
1,3-ditert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-12(2,3)11-8-7-9-14(15,10-11)13(4,5)6/h11,15H,7-10H2,1-6H3 |
InChIキー |
ILERTBUHIAXJSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCCC(C1)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


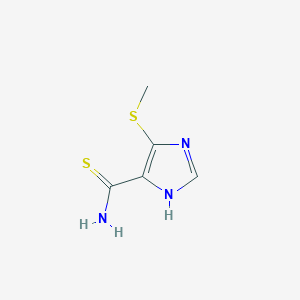
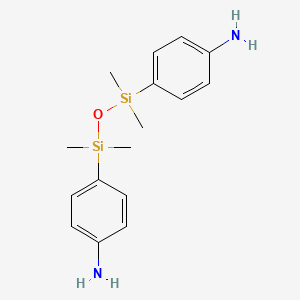
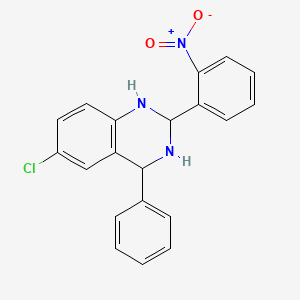
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
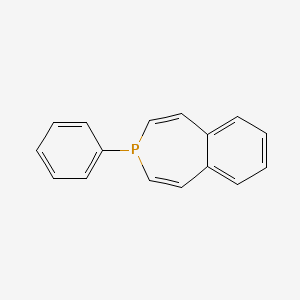
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
